(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid
Description
Historical Development of 9-Fluorenylmethoxycarbonyl Chemistry in Peptide Science
The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced in 1970 by Carpino and Han, revolutionized peptide synthesis by providing a base-labile protecting group orthogonal to tert-butoxycarbonyl (Boc) strategies. Prior to Fmoc, Boc chemistry dominated solid-phase peptide synthesis (SPPS), but its reliance on harsh acidic cleavage conditions limited compatibility with acid-sensitive residues. Fmoc’s mild deprotection using piperidine enabled broader applicability, particularly for synthesizing peptides with post-translational modifications.
The adoption of Fmoc accelerated with the development of acid-labile resins, such as Wang resin (1973), which allowed simultaneous cleavage and side-chain deprotection under trifluoroacetic acid. By 1978, the Fmoc/t-butyl (tBu) strategy became the gold standard for SPPS, enabling automated synthesis of complex peptides up to 50 residues. A comparative timeline highlights key milestones:
| Year | Development |
|---|---|
| 1963 | Merrifield introduces SPPS with Boc/Bzl |
| 1970 | Fmoc group developed |
| 1978 | Fmoc/tBu strategy standardized |
This evolution addressed critical limitations in Boc-based methods, such as side reactions during HF cleavage and incompatibility with sulfhydryl-containing residues. Fmoc’s orthogonality also facilitated convergent peptide synthesis and chemoselective ligation techniques, expanding access to glycopeptides, phosphopeptides, and cyclic structures.
Evolution of Fluorinated Indole Derivatives in Research
Fluorinated indoles emerged as pivotal tools in medicinal chemistry due to fluorine’s electronegativity and metabolic stability. Early work focused on electrophilic fluorination of indole at the C5 and C6 positions, but C7 fluorination—as seen in 7-fluoroindoline—required innovative reductants like sodium cyanoborohydride. The synthesis of 7-fluoro-1H-indole derivatives, including (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid, leveraged these advances to study halogen-π interactions in protein binding pockets.
Recent applications span:
- Drug Delivery : Fluorinated indole-containing polymers enhance DNA binding and transfection efficiency by balancing hydrophobicity and cationic charge.
- Catalysis : Gold- and palladium-catalyzed cyclizations of fluorinated indoles yield spiroindolenines with enantioselectivity up to 77%.
These developments underscore fluorine’s role in tuning electronic properties and bioavailability, making fluorinated indoles indispensable in rational drug design.
Significance of Fluorinated Tryptophan Analogs in Academic Investigations
Tryptophan’s fluorinated analogs, such as the title compound, serve as probes for studying protein folding and ligand-receptor interactions. Fluorination at the indole’s C7 position alters hydrophobicity and van der Waals interactions without steric disruption, enabling precise modulation of peptide-protein binding. Key applications include:
- NMR Spectroscopy : $$^{19}\text{F}$$ labels provide high-sensitivity reporters of conformational dynamics.
- Fluorescence Quenching : Fluorine’s electron-withdrawing effects red-shift tryptophan emission, aiding FRET-based studies.
- Enzyme Inhibition : Fluorinated tryptophan residues disrupt active-site interactions in kinases and proteases.
The compound’s Fmoc protection ensures compatibility with SPPS, allowing seamless incorporation into peptide chains during automated synthesis.
Research Problems and Questions Addressed by the Compound
This compound addresses three major challenges in peptide science:
- Stereochemical Integrity : The Fmoc group minimizes racemization during coupling, preserving the (S)-configuration of tryptophan.
- Fluorine Incorporation : Direct fluorination of tryptophan’s indole ring avoids post-synthetic modifications, streamlining synthesis.
- Orthogonal Deprotection : Fmoc’s base-labile cleavage allows sequential synthesis of multi-functionalized peptides without affecting acid-sensitive groups.
Ongoing research leverages this compound to:
- Engineer fluorinated antimicrobial peptides with enhanced membrane permeability.
- Develop $$^{19}\text{F}$$-labeled biomarkers for real-time imaging of protein aggregation.
These applications highlight its versatility in bridging synthetic chemistry and biological discovery.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKNZCGVDSEOBY-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC=C5F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid, often referred to as Fmoc-DL-tryptophan, is a synthetic compound notable for its complex structure and potential biological activities. This compound is part of a broader class of carbamate derivatives that have garnered interest in medicinal chemistry due to their diverse pharmacological profiles.
Chemical Structure and Properties
The compound features a fluorenylmethyl group linked to an indole derivative, contributing to its unique reactivity and biological properties. The chemical formula is C26H22N2O3, with a molecular weight of 410.48 g/mol. Its structure includes functional groups such as carbamates, which are known for their ability to undergo hydrolysis and participate in various chemical reactions, enhancing their biological activity.
Research indicates that the compound may interact with various biological targets, particularly G-protein coupled receptors (GPCRs) and estrogen receptors. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Preliminary studies suggest that similar compounds can modulate receptor activity, which may lead to significant pharmacological outcomes.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of related indole derivatives on tumor cells. For instance, a compound structurally similar to Fmoc-DL-tryptophan exhibited a cytotoxic effect on several tumor cell lines, including Jurkat and K562, with an efficacy exceeding that of artemisinin by over 90 times . This highlights the potential of such compounds in cancer therapeutics.
Comparative Analysis of Related Compounds
The biological activities of related compounds can provide insight into the potential applications of this compound. Below is a comparison table summarizing key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fmoc-DL-Tryptophan | Fluorenylmethyl group; indole derivative | Potential anticancer activity; receptor interaction |
| (9H-fluoren-9-yl)methyl 2-oxoethylcarbamate | Similar fluorenylmethyl group | Antimicrobial activity |
| (E)-3-[4-(1-bicyclo[1.1.1]pentanyl)phenyl]propanoic acid | Lacks indole; aromatic structure | Anti-inflammatory properties |
Case Studies
- Cytotoxicity Against Tumor Cells : A study demonstrated that an indole-based derivative significantly inhibited cell proliferation across various phases of the cell cycle in cancer cell lines. This effect was attributed to the compound's ability to induce apoptosis and disrupt normal cell cycle progression .
- Receptor Binding Studies : Interaction studies involving Fmoc-DL-tryptophan and estrogen receptors revealed promising binding affinities, suggesting its utility in developing novel therapeutic agents targeting hormonal pathways.
Scientific Research Applications
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant in protecting amino acids during peptide synthesis. Its molecular formula is , with a molecular weight of approximately 440.93 g/mol . The presence of the fluorinated indole moiety enhances its biological activity and potential interactions with various targets.
Medicinal Chemistry
1.1 Drug Design and Development
The unique structural features of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid make it a promising candidate in drug design. The fluorine atom can contribute to increased lipophilicity and metabolic stability, which are desirable properties in pharmaceutical compounds .
1.2 Anticancer Activity
Recent studies have indicated that compounds containing indole derivatives exhibit anticancer properties. The specific interactions of this compound with cancer cell lines are currently being explored to evaluate its efficacy as a therapeutic agent .
Peptide Synthesis
2.1 Building Block for Peptides
The Fmoc group allows for selective protection of the amino group, making this compound an essential building block in peptide synthesis. Its application extends to synthesizing complex peptides that may possess biological activity or serve as drug candidates .
2.2 Comparative Analysis with Other Amino Acids
In comparative studies with other amino acids used in peptide synthesis, this compound has shown superior yields and purity levels during synthesis processes due to its robust chemical properties .
Biological Studies
3.1 Binding Affinity Studies
Research into the binding affinity of this compound with various biological targets is ongoing. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to measure these interactions, providing insights into its potential therapeutic applications .
3.2 Interaction with Enzymes
The compound's structural characteristics suggest it may interact favorably with specific enzymes, facilitating biochemical reactions that could be harnessed in therapeutic contexts or synthetic pathways .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives, highlighting how modifications such as fluorination enhance their activity against specific cancer cell lines.
Case Study 2: Peptide Synthesis Optimization
Research conducted at a leading pharmaceutical company demonstrated that using this compound resulted in higher yields during the synthesis of a peptide designed for targeted therapy.
Comparison with Similar Compounds
Structural Analogs with Halogenated Indole Moieties
Halogenation (F, Cl) at different positions of the indole ring significantly alters physicochemical and biological properties. Key analogs include:
Key Findings :
- Halogen Type : Chloro analogs (e.g., 7-chloro) exhibit higher molecular weight and lipophilicity (LogP ~3.2 vs. 2.8 for fluoro), impacting membrane permeability in drug delivery .
- Reactivity : Allylated indole derivatives (e.g., 2-allyl) are utilized in click chemistry for bioconjugation, a feature less explored in fluoro variants .
Analogs with Alternative Aromatic Groups
Replacing the indole ring with other aromatic systems modulates electronic properties and solubility:
Key Findings :
- Solubility : Furan-2-yl derivatives show improved aqueous solubility (≈15 mg/mL) compared to indole variants (≈5 mg/mL), advantageous for in vitro assays .
- Biological Targeting : The 4-fluorobenzyl group enhances specificity for intracellular targets, as seen in chemokine receptor ligands .
- Stability : o-Tolyl analogs are preferred in large-scale peptide synthesis due to their robust stability under SPPS conditions .
Q & A
Basic: What safety protocols are essential when handling (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid?
Answer:
This compound poses risks including acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Researchers must:
- Use personal protective equipment (PPE) : gloves, lab coats, and safety goggles.
- Employ engineering controls : fume hoods to minimize inhalation of aerosols/dust.
- Follow emergency procedures : For skin/eye contact, rinse thoroughly with water (≥15 minutes for eyes) and seek medical attention. For inhalation, move to fresh air .
- Avoid dust generation and ensure proper ventilation during synthesis or purification steps .
Basic: What is the synthetic pathway for this compound, and what parameters are critical for yield optimization?
Answer:
The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with 7-fluoroindole derivatives. Key parameters include:
- Reaction pH : Maintain a slightly basic environment (pH 8–9) to deprotonate the amino group for efficient Fmoc coupling .
- Temperature : Reactions are typically conducted at 0–25°C to prevent side reactions (e.g., Fmoc cleavage or racemization) .
- Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction homogeneity .
Post-synthesis, precipitation in cold diethyl ether improves purity .
Advanced: How can coupling efficiency in peptide synthesis be optimized using this compound?
Answer:
Coupling efficiency depends on:
- Activation reagents : Use HOBt (hydroxybenzotriazole) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to activate the carboxylic acid moiety, reducing racemization .
- Stoichiometry : A 1.2–1.5 molar excess of the Fmoc-protected amino acid ensures complete coupling .
- Monitoring : Track reaction progress via HPLC or LC-MS to detect unreacted starting materials .
- Deprotection : Use 20% piperidine in DMF for Fmoc removal, ensuring minimal exposure time to avoid side reactions .
Advanced: What analytical methods validate the purity and structural integrity of this compound?
Answer:
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm confirms purity (≥95% typically required) .
- 1H NMR : Peaks at δ 7.2–7.8 ppm (fluorenyl aromatic protons) and δ 10–12 ppm (carboxylic acid proton) verify structure .
- Mass spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion [M+H]+ (e.g., m/z ~458 for C₂₆H₂₀FN₂O₄) .
- Melting point : Consistency with literature values ensures crystallinity and purity .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Short-term : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent oxidation .
- Long-term : Freeze at -20°C in aliquots to avoid repeated freeze-thaw cycles, which degrade the Fmoc group .
- Solubility : Dissolve in DMF or DCM for immediate use; avoid aqueous solutions unless buffered to prevent hydrolysis .
Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?
Answer:
- Fluoro substituent at indole (7-position) : Enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
- Fmoc group : Facilitates solid-phase peptide synthesis (SPPS) by enabling selective deprotection .
- Comparative studies : Analogs with bromo/chloro substituents (e.g., 6-chloroindole derivatives) show altered pharmacokinetics, highlighting the role of electronegativity in target interactions .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification : Column chromatography becomes impractical; switch to recrystallization or centrifugal partition chromatography .
- Yield optimization : Catalyst screening (e.g., DMAP for acylation) and solvent recycling improve cost-efficiency .
- Regulatory compliance : Ensure adherence to Good Laboratory Practice (GLP) for batch consistency and impurity profiling .
Basic: How should waste containing this compound be disposed of?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
